![molecular formula C14H21N B2418324 (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248212-67-9](/img/structure/B2418324.png)
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
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Overview
Description
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, also known as DPCPX, is a synthetic compound that belongs to the family of cyclopropylamines. It is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the human body. DPCPX has been extensively studied in scientific research due to its potential applications in the treatment of various diseases.
Mechanism of Action
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is a selective antagonist of the adenosine A1 receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. Adenosine A1 receptors are widely distributed in the human body and are involved in the regulation of various physiological processes. (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine blocks the binding of adenosine to the receptor, which leads to a decrease in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models, which suggests that it may have potential applications in the treatment of cardiovascular diseases. (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has also been shown to increase wakefulness and decrease sleep in animal models, which suggests that it may have potential applications in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has several advantages for use in lab experiments. It is a selective antagonist of the adenosine A1 receptor, which means that it can be used to investigate the specific effects of blocking this receptor. (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is also a well-characterized compound that has been extensively studied in scientific research. However, there are also limitations to the use of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous adenosine. Additionally, the effects of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine may vary depending on the species and experimental conditions.
Future Directions
There are several future directions for the study of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. One potential application is in the treatment of cardiovascular diseases, where (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine may have potential as a therapeutic agent. Another potential application is in the treatment of sleep disorders, where (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine may have potential as a wake-promoting agent. Additionally, further research is needed to investigate the effects of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine on other physiological processes, such as inflammation and pain. Overall, the study of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has the potential to provide valuable insights into the role of adenosine A1 receptors in health and disease.
Synthesis Methods
The synthesis of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves several steps, including the preparation of the cyclopropylamine precursor, the protection of the amine group, and the introduction of the phenyl and methyl groups. The final step involves the deprotection of the amine group to obtain the desired product. The synthesis of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been used to study the effects of adenosine A1 receptor antagonists on the regulation of blood pressure, heart rate, and vascular tone. It has also been used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness.
properties
IUPAC Name |
(2S)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-YNODCEANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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